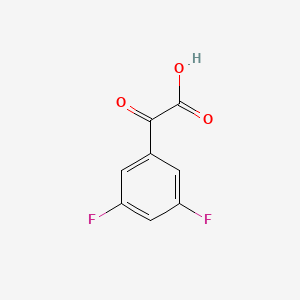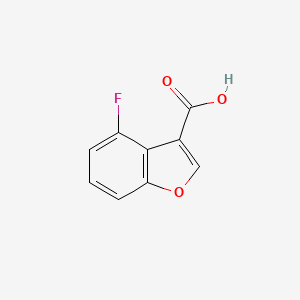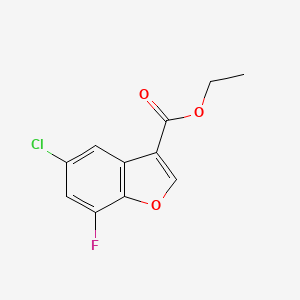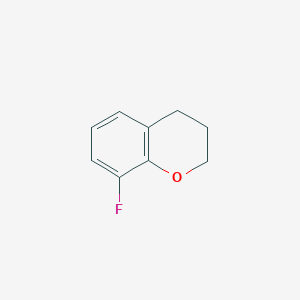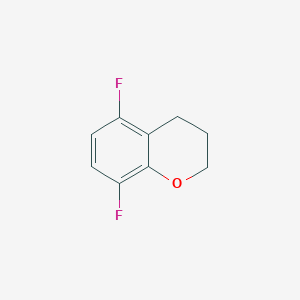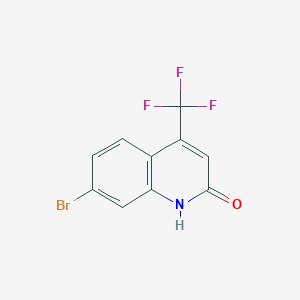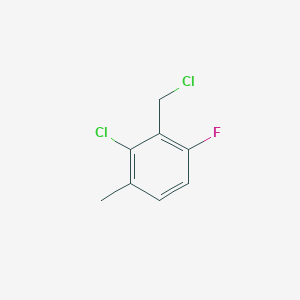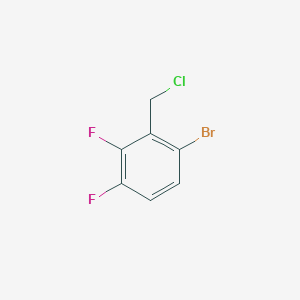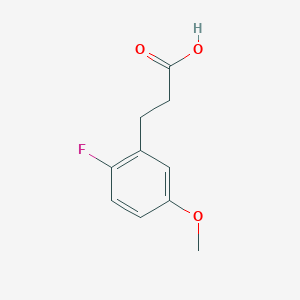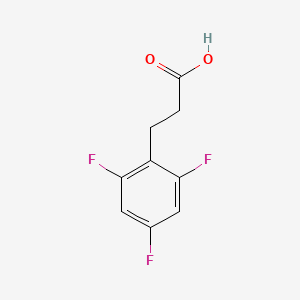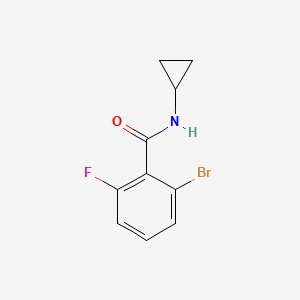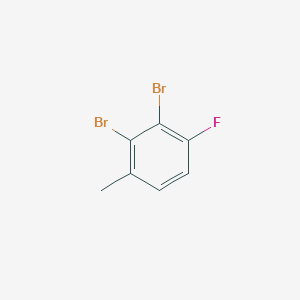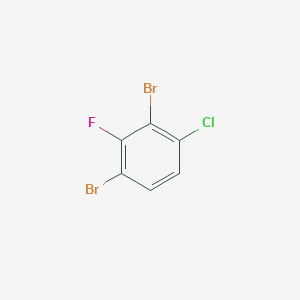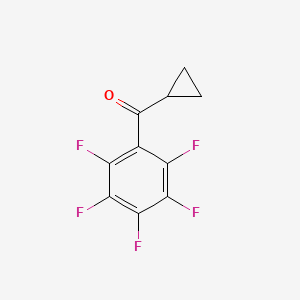
2,3,4,5,6-Pentafluorophenyl cyclopropyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-Pentafluorophenyl cyclopropyl ketone is an organic compound characterized by a cyclopropyl group attached to a ketone functional group, with a pentafluorophenyl ring. This compound is notable for its unique structure, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentafluorophenyl cyclopropyl ketone typically involves the following steps:
Cyclopropanation: The initial step involves the formation of a cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Ketone Formation: The cyclopropyl group is then introduced to a pentafluorophenyl ring through a Friedel-Crafts acylation reaction. This involves the reaction of cyclopropyl carbonyl chloride with pentafluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are often employed.
Types of Reactions:
Oxidation: The ketone group can undergo oxidation to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the pentafluorophenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Substituted pentafluorophenyl derivatives.
科学的研究の応用
2,3,4,5,6-Pentafluorophenyl cyclopropyl ketone is used in various fields due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its role in drug design, especially in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and stability.
作用機序
The mechanism by which 2,3,4,5,6-pentafluorophenyl cyclopropyl ketone exerts its effects depends on its application:
Enzyme Inhibition: The compound can interact with enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can bind to specific receptors, altering their conformation and affecting signal transduction pathways.
類似化合物との比較
- 2,3,4,5,6-Pentafluorophenyl methyl ketone
- 2,3,4,5,6-Pentafluorophenyl ethyl ketone
- 2,3,4,5,6-Pentafluorophenyl propyl ketone
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the ketone. The cyclopropyl group in 2,3,4,5,6-pentafluorophenyl cyclopropyl ketone imparts greater ring strain and unique reactivity compared to linear alkyl groups.
- Reactivity: The cyclopropyl group can undergo ring-opening reactions, which are not possible with linear alkyl groups, providing additional synthetic versatility.
- Applications: The unique structure of this compound makes it more suitable for specific applications, such as in the synthesis of complex molecules and materials with enhanced properties.
特性
IUPAC Name |
cyclopropyl-(2,3,4,5,6-pentafluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O/c11-5-4(10(16)3-1-2-3)6(12)8(14)9(15)7(5)13/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFYRVWQIJLIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
